molecular formula C8H9BrN2O2 B1382176 3-bromo-N,2-dimethyl-6-nitroaniline CAS No. 1803600-39-6

3-bromo-N,2-dimethyl-6-nitroaniline

Cat. No.: B1382176
CAS No.: 1803600-39-6
M. Wt: 245.07 g/mol
InChI Key: BKLHKYCBLIMUBX-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) Derivatives in Chemical Research

Aniline, the simplest aromatic amine, and its derivatives are cornerstone compounds in modern organic chemistry. vulcanchem.com Their significance stems from their versatile reactivity and broad applicability across numerous industrial sectors. chemsynthesis.combldpharm.com These compounds are crucial intermediates in the synthesis of a wide range of commercial products, including dyes, polymers, pharmaceuticals, and agrochemicals. learncbse.innih.gov For instance, aniline is a key precursor in the production of indigo, the iconic dye for blue jeans, and is fundamental to manufacturing polyurethanes. vulcanchem.com In the pharmaceutical industry, aniline derivatives are integral to the synthesis of various drugs, such as the common analgesic paracetamol. vulcanchem.comchemsynthesis.com

The reactivity of the aniline core can be modulated by introducing different functional groups to the aromatic ring or the amino group. chemicalbook.com Common modifications include halogenation, alkylation, and nitration.

Halogenated anilines are particularly valuable as synthetic building blocks. The presence of a halogen atom provides a reactive site for cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. wikipedia.org

Alkylated anilines , where one or both hydrogens of the amino group are replaced by alkyl groups, are also important. Alkylation can alter the electronic properties and basicity of the aniline, influencing its reactivity in subsequent chemical transformations. chemicalbook.com

Nitrated anilines are characterized by the presence of one or more nitro groups on the aromatic ring. These compounds are extensively used as intermediates in the synthesis of dyes and pigments. The nitro group can be readily reduced to an amino group, providing a route to polyamino aromatic compounds. biosynth.com

The combination of these functional groups on a single aniline molecule can lead to complex structures with unique properties, making them valuable targets in synthetic chemistry. bldpharm.com

Contextualizing 3-bromo-N,2-dimethyl-6-nitroaniline within Substituted Aromatic Systems

The chemical behavior of a substituted aromatic compound like this compound is determined by the interplay of the electronic effects of its various substituents. These effects, primarily inductive and resonance effects, influence the electron density of the aromatic ring and its reactivity towards electrophilic substitution.

Amino Group (-NHCH₃): The N-methylamino group is a potent activating group. The nitrogen atom's lone pair of electrons can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density, particularly at the ortho and para positions. This makes the ring more susceptible to attack by electrophiles. chemicalbook.com

Methyl Group (-CH₃): The methyl group attached to the ring at position 2 is also an activating group. It donates electron density to the ring through an inductive effect, further enhancing its reactivity.

Nitro Group (-NO₂): In stark contrast, the nitro group at position 6 is a strong deactivating group. It is highly electron-withdrawing due to both inductive and resonance effects. This significantly reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. When present, it typically directs incoming electrophiles to the meta position relative to itself. chemicalbook.com

Scope and Research Focus for this compound

The compound this compound, identified by its CAS number 1803600-39-6, is a specific, complexly substituted aniline. pharmint.net While detailed research findings exclusively focused on this particular molecule are not widely available in published literature, its structure suggests its role as a specialized chemical intermediate.

PropertyValue
Molecular FormulaC₈H₉BrN₂O₂
Molecular Weight245.07 g/mol
CAS Number1803600-39-6

The research focus for compounds of this nature is typically geared towards their use as building blocks in organic synthesis. bldpharm.com Given the functional groups present:

  • The nitro group can be readily reduced to an amine, which could then be used in cyclization reactions or to introduce other functionalities.
  • The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of more complex molecular architectures.
  • The existing stereochemistry and electronic environment , dictated by the full substitution pattern, can be exploited to achieve specific synthetic outcomes.
  • Therefore, the research utility of this compound likely lies in the synthesis of target molecules for the pharmaceutical, agrochemical, or dye industries, where polysubstituted anilines are common structural motifs. It is commercially available, indicating its utility as a starting material for such synthetic endeavors.

    Structure

    3D Structure

    Interactive Chemical Structure Model





    Properties

    IUPAC Name

    3-bromo-N,2-dimethyl-6-nitroaniline
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H9BrN2O2/c1-5-6(9)3-4-7(11(12)13)8(5)10-2/h3-4,10H,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BKLHKYCBLIMUBX-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=CC(=C1NC)[N+](=O)[O-])Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H9BrN2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    245.07 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Synthetic Methodologies for 3 Bromo N,2 Dimethyl 6 Nitroaniline and Analogous Derivatives

    Strategies for Regioselective Halogenation of Anilines

    The introduction of a bromine atom at a specific position on an aniline (B41778) ring is a fundamental step in the synthesis of many complex molecules. The high reactivity of the aniline ring, due to the electron-donating amino group, often leads to multiple halogenations and a mixture of isomers. byjus.comyoutube.com Therefore, controlling the regioselectivity is of paramount importance.

    Direct Bromination Approaches and Controlled Reaction Conditions

    Direct bromination of anilines typically results in the formation of polybrominated products, with substitution occurring at the ortho and para positions. byjus.com For instance, the reaction of aniline with bromine water readily yields 2,4,6-tribromoaniline (B120722) as a white precipitate. byjus.com To achieve selective monobromination, several strategies can be employed.

    One common approach is to modulate the reactivity of the amino group by converting it into a less activating group, such as an amide. chemistrysteps.com This is often achieved through acetylation. The resulting acetanilide (B955) is still an ortho, para-director, but the steric bulk of the acetyl group can favor the formation of the para-substituted product. chemistrysteps.comvideohighlight.com

    The choice of brominating agent and reaction conditions also plays a crucial role. Using a non-polar solvent like carbon disulfide can help to moderate the reaction and favor monobromination. youtube.com Furthermore, specialized brominating agents have been developed for improved regioselectivity. For example, N,N-dibromo-p-toluenesulfonamide (TsNBr2) has been shown to be an effective reagent for the bromination of various anilines, leading to polybrominated products in excellent yields. researchgate.net For achieving meta-bromination, which is counterintuitive to the directing effect of the amino group, palladium-catalyzed methods using N-bromophthalimide (NBP) have been developed. nih.gov

    Table 1: Reagents for Regioselective Bromination of Anilines

    Reagent/SystemSelectivityNotes
    Bromine WaterOrtho, Para (Polyhalogenation)Highly reactive, often leads to trisubstitution. byjus.com
    Bromine in CS2Ortho, Para (Monohalogenation favored)Non-polar solvent moderates reactivity. youtube.com
    N-Bromosuccinimide (NBS)Ortho, ParaA common and versatile brominating agent. nih.gov
    Pd(II)/N-bromophthalimide (NBP)MetaOvercomes the inherent ortho/para selectivity. nih.gov
    N,N-dibromo-p-toluenesulfonamide (TsNBr2)Ortho, Para (Polyhalogenation)Fast and efficient for producing polybrominated anilines. researchgate.net

    Indirect Bromination via Functional Group Transformations

    Indirect methods for bromination offer alternative pathways to achieve specific substitution patterns that may be difficult to obtain through direct electrophilic attack. One such strategy involves the Sandmeyer reaction, where a primary aromatic amine is converted to a diazonium salt, which is then displaced by a bromide ion, typically from a copper(I) bromide source. This method is particularly useful for introducing bromine at positions that are not readily accessible by direct bromination.

    Another indirect approach involves the transformation of other functional groups into a bromine atom. While less common for the synthesis of bromoanilines, such transformations are a staple in the broader field of aromatic chemistry.

    Nitration Procedures for Substituted Aniline Precursors

    The introduction of a nitro group onto an aromatic ring is a classic and widely used electrophilic aromatic substitution reaction. unacademy.com The synthesis of nitroanilines is of significant industrial importance, as these compounds are precursors to a vast array of dyes, pharmaceuticals, and other specialty chemicals. unacademy.comgoogle.com

    Introduction of Nitro Groups onto Aromatic Rings

    The standard method for nitrating aromatic compounds involves the use of a mixture of concentrated nitric acid and concentrated sulfuric acid. libretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is the active nitrating species. libretexts.org The reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent over-nitration and side reactions.

    Alternative nitrating agents and conditions have been developed to improve safety and environmental compatibility. A patent describes a method using an oxidizing agent, a nitrite (B80452) salt (such as sodium nitrite), and a solvent at moderate temperatures (20-80°C) to achieve nitration, avoiding the use of strong acids. google.com

    Compatibility of Nitration with Existing Substituents (Bromo, Alkyl, Amine)

    When nitrating a substituted aniline, the existing functional groups on the ring significantly influence the position of the incoming nitro group. The amino group is a powerful activating and ortho, para-directing group. byjus.com However, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion (-NH3+). chemistrysteps.comlearncbse.in This protonated group is strongly deactivating and meta-directing. chemistrysteps.comlearncbse.in Consequently, the direct nitration of aniline often yields a substantial amount of the meta-nitroaniline isomer in addition to the expected ortho and para products. chemistrysteps.comlearncbse.in

    To circumvent this issue, the amino group is often protected by acylation, as in the case of bromination. The resulting acetanilide is still an ortho, para-director, and the deactivating effect of the acetyl group is less pronounced than that of the protonated amino group, allowing for more controlled nitration. magritek.comazom.com After the nitration step, the acetyl group can be removed by hydrolysis to regenerate the free amino group. magritek.comgoogle.com

    The presence of other substituents, such as bromo and alkyl groups, further complicates the regioselectivity of nitration. The directing effects of all substituents must be considered to predict the major product. For instance, in the nitration of a bromo- and methyl-substituted aniline, the activating methyl group and the deactivating but ortho, para-directing bromo group will influence the final position of the nitro group.

    Alkylation Techniques for Anilines

    The introduction of alkyl groups onto the nitrogen atom of anilines is a common transformation in organic synthesis. N-alkylation can significantly alter the chemical and physical properties of the parent aniline.

    Direct N-alkylation of anilines can be achieved using alkyl halides. However, this method can lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. The basicity of the aniline and the reactivity of the alkylating agent influence the product distribution.

    For the synthesis of N,N-dimethylanilines, reductive amination is a highly effective method. This involves the reaction of the aniline with formaldehyde (B43269) in the presence of a reducing agent, such as formic acid (Eschweiler-Clarke reaction) or sodium borohydride.

    In the context of highly substituted and potentially less reactive anilines, such as nitroanilines, more specialized alkylation techniques may be required. Research has shown that the N-alkylation of nitroanilines can be achieved under specific conditions. mathnet.ru For instance, the alkylation of o-nitroaniline with various alkanes and cycloalkanes has been reported in the presence of superelectrophiles. mathnet.ru The basicity of nitroanilines is generally lower than that of the corresponding anilines, which can affect their reactivity in N-alkylation reactions. rsc.org The C-alkylation of nitroalkanes has also been explored, which could be a potential, though less direct, route to certain substituted anilines after subsequent reduction of the nitro group. nih.govorganic-chemistry.org

    N-Alkylation (N-methylation) of the Amino Group

    N-methylation of a substituted aniline, such as 2-bromo-6-nitroaniline (B44865), is a direct method to introduce a methyl group onto the nitrogen atom. This transformation is typically achieved using an electrophilic methylating agent.

    Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base. The base, such as potassium carbonate (K₂CO₃), deprotonates the amino group, increasing its nucleophilicity and facilitating the attack on the methylating agent. For instance, the synthesis of [¹¹C]7m6BP, a methylated purine (B94841) derivative, was improved by using [¹¹C]CH₃OTf as the methylating agent, which allowed for efficient methylation at a lower temperature while maintaining good selectivity. nih.gov

    The choice of solvent can significantly influence the reaction's efficiency and regioselectivity, especially in cases where multiple nucleophilic sites exist. In the methylation of 6-bromopurine, less polar solvents like tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and ethyl acetate (B1210297) (AcOEt) improved the desired N7-alkylation over N9-alkylation. nih.gov

    Table 1: N-Methylation of Substituted Anilines

    Starting MaterialMethylating AgentBaseSolventProduct
    2-Bromo-6-nitroanilineMethyl IodideK₂CO₃Acetone2-Bromo-N-methyl-6-nitroaniline
    6-Bromopurine[¹¹C]CH₃IK₂CO₃THF[¹¹C]7m6BP

    This table presents hypothetical and literature-based examples of N-methylation reactions.

    C-Alkylation (Methylation on Aromatic Ring)

    Introducing a methyl group directly onto the aromatic ring of a bromo-nitroaniline derivative presents a different synthetic challenge. This C-alkylation is typically accomplished through electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation. However, the strong deactivating effect of the nitro group makes Friedel-Crafts reactions on nitro-substituted anilines difficult.

    A more viable strategy often involves introducing the methyl group at an earlier stage of the synthesis, prior to nitration. For example, one could start with a methylated aniline, followed by bromination and then nitration, carefully considering the directing effects of the existing substituents at each step.

    Steric Considerations in Alkylation of Ortho-Substituted Anilines

    The presence of substituents at the ortho positions of an aniline molecule introduces significant steric hindrance, which can profoundly impact the feasibility and outcome of alkylation reactions. wikipedia.org This "ortho effect" can impede the approach of reagents to both the amino group and the aromatic ring. wikipedia.org

    In the case of N-alkylation, bulky ortho groups can shield the nitrogen atom, slowing down the reaction rate or preventing it altogether. nih.gov Similarly, for C-alkylation, existing ortho substituents can block access to adjacent positions on the ring for an incoming electrophile. This steric hindrance can, in some cases, be exploited to achieve regioselectivity, directing substitution to less hindered positions.

    The protonation of an ortho-substituted aniline is also affected by steric hindrance. wikipedia.org The change in hybridization of the nitrogen atom from sp² to sp³ upon protonation leads to increased steric clash between the amino group's hydrogen atoms and the ortho substituent, which can decrease the basicity of the aniline compared to its meta and para isomers. wikipedia.orgyoutube.com

    Sequential Synthesis Routes

    Multi-step Preparations from Simpler Aromatic Precursors

    The synthesis of a complex molecule like 3-bromo-N,2-dimethyl-6-nitroaniline often necessitates a multi-step approach starting from readily available aromatic compounds. magritek.comazom.com The order of reactions is crucial to ensure the desired regiochemistry. For example, to synthesize m-bromoaniline from benzene (B151609), a three-step sequence of nitration, bromination, and then reduction of the nitro group is required. libretexts.orglumenlearning.com The nitro group is introduced first as it is a meta-director, guiding the bromine to the correct position. libretexts.orglumenlearning.com The final step is the reduction of the nitro group to an amine. libretexts.orglumenlearning.com

    A similar strategic approach would be necessary for this compound. A plausible, though hypothetical, route could begin with an appropriate aniline derivative. The sequence of bromination, nitration, and methylation would need to be carefully planned to leverage the directing effects of the substituents at each stage. For instance, nitration of aniline itself can lead to a mixture of ortho, meta, and para products, with the meta isomer forming due to the protonation of the aniline in the acidic nitrating mixture. learncbse.inbyjus.com

    Table 2: Example of a Multi-Step Synthesis Strategy

    StepReactionReagentsIntermediate/Product
    1NitrationHNO₃, H₂SO₄p-Nitroaniline
    2Protection of AmineAcetic Anhydridep-Nitroacetanilide
    3BrominationBr₂, Acetic Acid2-Bromo-4-nitroacetanilide
    4N-MethylationCH₃I, NaHN-Methyl-2-bromo-4-nitroacetanilide
    5DeprotectionAcid/Base HydrolysisN-Methyl-2-bromo-4-nitroaniline
    6NitrationHNO₃, H₂SO₄This compound (hypothetical)

    This table outlines a conceptual multi-step synthesis. The final nitration step's regioselectivity would need careful control.

    Convergent Synthesis Approaches

    Novel C-N Bond Formation Reactions for Substituted Anilines

    The formation of the carbon-nitrogen bond is a fundamental transformation in the synthesis of anilines. echemi.com Traditional methods often involve the reduction of nitroarenes or the amination of aryl halides. However, recent advancements have led to the development of novel and more efficient C-N bond-forming reactions.

    Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for forming C-N bonds between aryl halides and amines. tcichemicals.com These reactions, typically employing palladium or copper catalysts, offer a direct route to substituted anilines. nih.gov

    Furthermore, innovative methods utilizing hypervalent iodine reagents have emerged for the synthesis of sterically congested anilines. nih.gov These reactions can proceed through a direct reductive C-N bond formation, providing access to a wide range of 2,6-disubstituted anilines and their derivatives. nih.gov Molybdenum-catalyzed reactions have also shown promise in the synthesis of multi-substituted anilines from readily available starting materials. researchgate.net These modern methods provide powerful alternatives to classical approaches and are continually expanding the synthetic chemist's toolkit for accessing complex aniline derivatives. nih.gov

    Iodine(III)-Mediated Amination Strategies

    Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, offering mild and often metal-free alternatives for various transformations, including amination reactions. researchgate.net Iodine(III)-mediated amination strategies can be employed to introduce an amino group onto an aromatic ring. These reactions typically involve the use of an iodine(III) oxidant, such as a diaryliodonium salt or an iodonium (B1229267) ylide, in the presence of an amine source. researchgate.net

    While a direct iodine(III)-mediated amination to form the N-methylamino group in this compound from a pre-brominated and nitrated precursor is not explicitly documented, the principles of this methodology are applicable. For instance, an arylboronic acid derivative of a bromo-nitrobenzene could potentially undergo electrophilic amination using an amino-λ3-iodane. osaka-u.ac.jp Mechanistic studies suggest that these reactions can proceed through the formation of a tetravalent borate (B1201080) complex with a B-N dative bond. osaka-u.ac.jp The use of such methods could provide a valuable alternative to traditional nucleophilic aromatic substitution or reductive amination pathways.

    Recent advancements have demonstrated the utility of iodine-mediated reactions for C-H amination, providing a direct route to valuable nitrogen-containing compounds. organic-chemistry.orgfigshare.com For example, an iodine-promoted sequential dual oxidative Csp3–H amination has been developed for the synthesis of iodo-substituted imidazo[1,5-a]pyridines. rsc.org

    Transition Metal-Free Synthetic Pathways

    The development of transition-metal-free synthetic methods is of significant interest in chemical synthesis, particularly in the pharmaceutical industry, to avoid potential metal contamination in the final products. osaka-u.ac.jp For the synthesis of compounds like this compound, several transition-metal-free approaches can be envisioned.

    One such approach involves nucleophilic aromatic substitution (SNAr) on a suitably activated substrate. For instance, the synthesis of 2-bromo-6-nitroaniline has been achieved by reacting 1-bromo-2-fluoro-3-nitrobenzene with ammonia (B1221849) in methanol (B129727) at elevated temperature and pressure. chemicalbook.com This demonstrates the feasibility of introducing an amino group via a transition-metal-free SNAr reaction, where the fluorine atom serves as a good leaving group, activated by the ortho- and para-directing nitro group. A similar strategy could be adapted for the synthesis of the target molecule by using N-methylamine instead of ammonia.

    Furthermore, transition-metal-free α-arylation of nitroketones with diaryliodonium salts has been reported, showcasing another metal-free C-C bond-forming reaction that could be relevant in the synthesis of more complex derivatives. rsc.org The synthesis of 2-bromo-3-(bromomethyl)naphthalene (B8671974) has also been reported via a transition-metal-free method involving a Birch reduction and subsequent ring-opening of a cyclopropane (B1198618) intermediate. trdizin.gov.tr These examples highlight the growing toolbox of transition-metal-free reactions applicable to the synthesis of functionalized aromatic compounds.

    Yield Optimization and Purity Considerations in Synthesis

    Key parameters that influence yield and purity include reaction temperature, the stoichiometry of reagents, and the choice of solvent. For example, in nitration reactions, controlling the temperature is crucial to prevent over-nitration and the formation of undesired isomers. Similarly, during bromination, the amount of brominating agent must be carefully measured to avoid di- or tri-brominated byproducts.

    The table below outlines some general considerations for optimizing the synthesis of a substituted nitroaniline, drawn from analogous preparations.

    Reaction StepKey Parameters for OptimizationPotential Purity Issues
    Nitration Temperature control (e.g., 0-5 °C), Acid ratio (e.g., HNO₃ to H₂SO₄)Di-nitration, oxidation by-products, regioisomer formation.
    Bromination Stoichiometry of Br₂, Solvent (e.g., acetic acid), TemperatureOver-bromination (dibromo- and tribromo-derivatives), regioisomer formation.
    N-Alkylation Choice of alkylating agent, Base, TemperatureOver-alkylation (quaternary ammonium salt formation), side reactions of other functional groups.
    Purification Recrystallization, Column chromatographyRemoval of isomeric impurities, residual starting materials, and reaction by-products.

    Purification of the final compound and intermediates is typically achieved through techniques such as recrystallization or column chromatography. The choice of solvent system for these purification methods is critical for effectively separating the desired product from any impurities. The purity of the final compound is often assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

    Chemical Reactivity and Mechanistic Investigations of 3 Bromo N,2 Dimethyl 6 Nitroaniline

    Electrophilic Aromatic Substitution Reactions

    Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction on a substituted benzene (B151609) ring are profoundly influenced by the nature of the substituents already present.

    The position of electrophilic attack on the 3-bromo-N,2-dimethyl-6-nitroaniline ring is determined by the cumulative directing effects of the existing substituents. Each group exerts a distinct influence based on its ability to donate or withdraw electron density through inductive and resonance effects.

    N,2-dimethylamino Group : The amino group (-NH₂) is one of the strongest activating groups in electrophilic aromatic substitution. libretexts.orgchemistrysteps.com It is a powerful ortho-, para-director because the nitrogen atom's lone pair of electrons can be donated into the benzene ring's π-system through resonance. wikipedia.orgmasterorganicchemistry.comcognitoedu.org This donation significantly increases the electron density at the ortho and para positions, making them highly nucleophilic and reactive towards electrophiles.

    Nitro Group : The nitro group (-NO₂) is a potent deactivating group and a meta-director. cognitoedu.org It strongly withdraws electron density from the aromatic ring through both a powerful inductive effect and a resonance effect, significantly reducing the ring's reactivity towards electrophiles. organicchemistrytutor.comminia.edu.egwikipedia.org This electron withdrawal is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most likely site for electrophilic attack.

    In this compound, the strongly activating and ortho-, para-directing N,2-dimethylamino group dominates the directing effects. The available positions for substitution are C4 and C5. The amino group strongly directs to its para position (C4) and its ortho position (C3, which is blocked). The bromo group directs to its ortho (C2, blocked; C4) and para (C6, blocked) positions. The nitro group directs to its meta positions (C2, blocked; C4). Therefore, all three substituents direct, or least deactivate, the C4 position, making it the most probable site for electrophilic attack.

    SubstituentClassificationElectronic EffectDirecting Influence
    -N(CH₃)₂Strongly Activating+R >> -I (Resonance donation >> Inductive withdrawal)Ortho, Para
    -BrWeakly Deactivating-I > +R (Inductive withdrawal > Resonance donation)Ortho, Para
    -NO₂Strongly Deactivating-R, -I (Resonance and Inductive withdrawal)Meta

    While electronic effects are the primary determinant of regioselectivity, steric hindrance can also play a significant role by physically obstructing the approach of an electrophile to a particular position. uomustansiriyah.edu.iqyoutube.com In the case of this compound, the substituents create a sterically crowded environment.

    The presence of a methyl group at the C2 position, ortho to the N,N-dimethylamino group, introduces significant steric bulk. This arrangement can force the N,N-dimethylamino group to twist out of the plane of the aromatic ring. askfilo.com Such a loss of coplanarity would reduce the resonance overlap between the nitrogen's lone pair and the ring's π-system, thereby diminishing the activating effect of the amino group. askfilo.com

    Furthermore, the ortho positions relative to the activating amino group are C1 (substituted with the methyl group) and C3 (substituted with bromine). The C4 position, being para to the amino group, is sterically more accessible than the ortho positions, which are flanked by bulky groups. This steric factor further favors electrophilic attack at the C4 position.

    Position on RingAdjacent GroupsRelative Steric HindranceLikelihood of Attack
    C4-Br (at C3), H (at C5)LowHigh
    C5-NO₂ (at C6), H (at C4)ModerateLow

    The bromination of aromatic compounds is a classic example of electrophilic aromatic substitution. fiveable.me Due to the presence of the strongly deactivating nitro group, the reaction with molecular bromine (Br₂) would likely require a catalyst to proceed efficiently. Lewis acids such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃) are commonly employed. jove.com

    The catalytic mechanism involves two main steps:

    Generation of the Electrophile : The Lewis acid catalyst reacts with bromine to form a complex, which polarizes the Br-Br bond and generates a more potent electrophile, the bromonium ion (Br⁺). fiveable.mejove.com

    Electrophilic Attack and Aromaticity Restoration : The π-electron system of the aromatic ring attacks the electrophilic bromine. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. uomustansiriyah.edu.iqnih.gov In a subsequent fast step, a base removes a proton from the carbon atom that formed the new bond with bromine, restoring the stable aromatic system. fiveable.me

    In some cases, particularly with highly reactive substrates, iodine can be used as a catalyst. The effective catalytic species in this instance is iodine bromide (IBr), which is formed in situ. ias.ac.in

    Nucleophilic Aromatic Substitution Reactions

    Nucleophilic aromatic substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org Unlike aliphatic systems, aryl halides are generally resistant to nucleophilic attack unless the aromatic ring is "activated" by the presence of strong electron-withdrawing groups. libretexts.orgchemistrysteps.com

    The carbon-halogen bond of simple aryl halides is significantly stronger than that of alkyl halides, making them less reactive towards nucleophiles under standard Sₙ1 or Sₙ2 conditions. libretexts.org The SₙAr mechanism, which proceeds via an addition-elimination pathway, is the most common route for activated aryl halides. uomustansiriyah.edu.iqbyjus.com

    This mechanism involves two steps:

    Nucleophilic Addition : The nucleophile attacks the carbon atom bearing the leaving group (the halide), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org This is typically the slow, rate-determining step as it involves the temporary loss of aromaticity. nih.gov

    Elimination of Leaving Group : The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored. This step is generally fast. uomustansiriyah.edu.iq

    Interestingly, the reactivity order for halogens in SₙAr reactions is often the reverse of that seen in Sₙ2 reactions: F > Cl > Br > I. youtube.com This is because the rate-determining step is the initial attack by the nucleophile. A more electronegative halogen (like fluorine) makes the carbon to which it is attached more electrophilic and thus more susceptible to attack, accelerating the reaction despite the stronger C-F bond. youtube.comyoutube.com

    The presence of strongly electron-withdrawing groups is crucial for nucleophilic aromatic substitution to occur. libretexts.orgbyjus.com The nitro group is one of the most effective activating groups for SₙAr reactions. youtube.com Its role is twofold:

    Ring Activation : The nitro group withdraws electron density from the entire aromatic ring via induction and resonance, making the ring electron-deficient (electrophilic) and more susceptible to attack by a nucleophile. libretexts.org

    Intermediate Stabilization : Most importantly, the nitro group stabilizes the negatively charged Meisenheimer complex formed during the addition step. This stabilization is particularly effective when the nitro group is located ortho or para to the leaving group, as the negative charge can be delocalized onto the oxygen atoms of the nitro group through resonance. chemistrysteps.comlibretexts.orgnih.gov

    In this compound, the leaving group (-Br) is at the C3 position, while the activating nitro group is at the C6 position. These two positions are meta relative to each other. A meta-positioned nitro group cannot directly delocalize the negative charge of the Meisenheimer complex through resonance. libretexts.org Consequently, its ability to activate the C3-Br bond for nucleophilic displacement is significantly diminished compared to a scenario where it would be in the ortho or para position. While the nitro group still deactivates the ring inductively, the lack of resonance stabilization for the key intermediate suggests that nucleophilic aromatic substitution at the C3 position would be a slow and difficult process.

    Position of -NO₂ Relative to Leaving GroupResonance Stabilization of Meisenheimer ComplexRelative Reaction Rate
    OrthoStrongFast
    ParaStrongFast
    MetaWeak/NoneVery Slow

    Transformations Involving the Nitro Group

    The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and is itself susceptible to various transformations, most notably reduction.

    Reduction Reactions to Amino or Nitroso Functionalities

    The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis. For derivatives of this compound, this reaction is crucial for the synthesis of corresponding diamines, which can serve as precursors to various heterocyclic structures.

    The catalytic hydrogenation of nitroanilines is a widely employed method. For instance, the reduction of 2-nitroaniline and 4-nitroaniline has been effectively carried out using copper ferrite (B1171679) nanoparticles (CuFe₂O₄) as a heterogeneous catalyst with sodium borohydride (NaBH₄) as the reducing agent. This method has demonstrated high efficiency and rapid conversion rates at room temperature in an aqueous medium. nih.govnih.govresearchgate.net Specifically, 4-nitroaniline was reduced to p-phenylenediamine with a conversion of 96.5% in 40 seconds, while 2-nitroaniline was converted to o-phenylenediamine with a 95.6% conversion in 90 seconds. nih.govnih.govresearchgate.net While specific studies on this compound are not prevalent, these findings suggest that similar catalytic systems could be effective for its reduction.

    The selective reduction of a nitro group in the presence of other reducible functionalities is a key challenge. In compounds similar to this compound, the choice of reducing agent and conditions is critical to avoid unwanted side reactions, such as dehalogenation. Systems like Co₂(CO)₈-H₂O have been shown to selectively reduce aromatic nitro groups in the presence of halogens and carbonyl groups. scispace.com

    Below is a table summarizing typical conditions for the reduction of nitroanilines, which can be considered applicable to this compound.

    Catalyst/ReagentReducing AgentSolventTemperatureProductReference
    CuFe₂O₄ NPsNaBH₄WaterRoom Temp.Diamine nih.govnih.govresearchgate.net
    Pd/CH₂Methanol (B129727)313-333 KDiamine researchgate.net
    Co₂(CO)₈H₂ODioxane95 °CAmine scispace.com

    Oxidative Pathways

    While the reduction of the nitro group is a common transformation, oxidative pathways are less explored for this class of compounds. The strong electron-withdrawing nature of the nitro group makes the aromatic ring less susceptible to electrophilic attack. However, the other functional groups on the ring can influence potential oxidative reactions. Specific oxidative pathways directly involving the nitro group of this compound are not well-documented in the literature.

    Reactions of the N,N-Dimethylamino Group

    The N,N-dimethylamino group, being a strong electron-donating group, significantly activates the aromatic ring towards electrophilic substitution. However, its reactivity is also influenced by the steric hindrance imposed by the adjacent methyl group and the electronic effects of the nitro and bromo substituents.

    Reactivity at the Nitrogen Center

    The lone pair of electrons on the nitrogen atom of the N,N-dimethylamino group makes it a Lewis base and susceptible to reactions with electrophiles. In strongly acidic media, such as a mixture of nitric and sulfuric acid, the amino group can be protonated. This protonation leads to the formation of an anilinium ion, which is a meta-directing group. This explains why the nitration of N,N-dimethylaniline under such conditions yields the meta-substituted product. stackexchange.comchegg.com

    Oxidation of the N,N-dimethylamino group itself can occur. The oxidation of substituted N,N-dimethylanilines by cytochrome P-450 has been studied, and the rates of N-demethylation are found to correlate with the substrate's oxidation-reduction potential. acs.orgnih.govacs.org Another study on the oxidation of para-substituted N,N-dimethylanilines with dimethyldioxirane indicated that the reaction proceeds via a concerted electrophilic mechanism, leading to the formation of N-oxides. rsc.org

    Participation in Coupling Reactions

    The N,N-dimethylamino group can direct and participate in certain coupling reactions. Copper-catalyzed oxidative cross-coupling reactions of N,N-dimethylanilines with various heteroarenes have been reported. acs.orgrsc.org These reactions demonstrate the ability of the N,N-dimethylaniline moiety to be functionalized through C-H activation, although the steric hindrance in this compound might influence the feasibility of such transformations.

    Cross-Coupling and C-C Bond Forming Reactions

    The bromine atom at the 3-position of this compound provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are powerful tools for the synthesis of complex organic molecules.

    The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is a versatile method for forming C-C bonds. researchgate.netbeilstein-journals.org This reaction has been successfully applied to unprotected ortho-bromoanilines, demonstrating its compatibility with the free amino group. nih.gov The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent system. For instance, the Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids has been achieved using Pd(OAc)₂ as a catalyst. researchgate.net

    The Heck reaction , involving the coupling of an unsaturated halide with an alkene, is another important C-C bond-forming reaction catalyzed by palladium complexes. organic-chemistry.orgwikipedia.org This reaction is generally tolerant of a wide range of functional groups.

    The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgwikipedia.org This reaction is highly valuable for the synthesis of arylalkynes.

    The following table provides a general overview of the conditions for these cross-coupling reactions, which could be adapted for this compound.

    ReactionCatalystLigand (if any)BaseSolventCoupling PartnerReference
    Suzuki-MiyauraPd(OAc)₂NoneK₂CO₃DMF/H₂OAryl boronic acid researchgate.net
    HeckPd(OAc)₂PPh₃Et₃NDMFAlkene organic-chemistry.orgwikipedia.org
    SonogashiraPdCl₂(PPh₃)₂PPh₃Et₃NDMFTerminal alkyne organic-chemistry.orglibretexts.orgwikipedia.org

    Suzuki Coupling and Related Methodologies

    The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. nih.govtcichemicals.com The structure of this compound, featuring an aryl bromide moiety, makes it a suitable candidate for this transformation. Research on similar unprotected ortho-bromoanilines has demonstrated successful coupling with a variety of boronic esters, including aryl, alkyl, and heteroaromatic partners. nih.gov

    The presence of both an electron-withdrawing nitro group and electron-donating methyl and N-methyl groups on the aniline (B41778) ring influences the electronic properties of the C-Br bond, which is a critical factor in the oxidative addition step of the catalytic cycle. Studies on other bromo-substituted nitrogen heterocycles have shown that such reactions can proceed efficiently under mild conditions. nih.gov A general methodology for the Suzuki coupling of substrates analogous to this compound involves a palladium catalyst, a base, and an appropriate solvent system, often with heating. mdpi.comlmaleidykla.lt

    Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

    Component Example Function
    Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂ Facilitates oxidative addition and reductive elimination
    Base K₂CO₃, K₃PO₄, Cs₂CO₃ Activates the organoboron species
    Solvent Dioxane/Water, Dimethoxyethane, Ethanol (B145695) Solubilizes reactants and facilitates the reaction
    Organoboron Reagent Arylboronic acid, Alkylboronic ester Source of the coupling partner

    | Temperature | 60-100 °C | Provides energy to overcome the activation barrier |

    This table presents generalized conditions based on studies of similar compounds; specific conditions for this compound would require experimental optimization.

    Ullmann Coupling and Aryl-Aryl Bond Formation

    The Ullmann reaction is a classic method for forming aryl-aryl bonds through the copper-catalyzed coupling of aryl halides. organic-chemistry.org This reaction can be used for the synthesis of symmetric biaryls via homocoupling or for creating asymmetric biaryls. organic-chemistry.org Given its aryl bromide structure, this compound could foreseeably undergo Ullmann coupling.

    The traditional Ullmann condensation requires high temperatures (often exceeding 200 °C) and an excess of copper. organic-chemistry.org The mechanism involves the formation of an organocopper intermediate through the oxidative addition of the aryl halide to a copper(I) species. This is followed by a second oxidative addition and subsequent reductive elimination to form the new C-C bond. organic-chemistry.org While effective, these harsh conditions can limit functional group tolerance. More contemporary "Ullmann-type" reactions have been developed that proceed under milder conditions, often employing ligands to stabilize the copper catalyst and facilitate the reaction at lower temperatures. researchgate.net Such improved conditions could be applicable to a substrate like this compound, potentially leading to the formation of a substituted biphenyl derivative.

    Investigation of Reaction Kinetics and Thermodynamics

    Specific experimental kinetic and thermodynamic data for reactions involving this compound are not extensively detailed in the literature. However, a general framework for such investigations can be outlined based on standard physical organic chemistry principles applied to related cross-coupling reactions.

    Rate-Determining Steps and Reaction Orders

    The reaction order with respect to each component (the aryl halide, the organoboron reagent, the catalyst, and the base) would be determined by systematically varying the concentration of one reactant while keeping others constant and observing the effect on the initial reaction rate. For instance, if the oxidative addition is rate-limiting, the reaction would be expected to be first-order with respect to the aryl halide (this compound) and the palladium catalyst.

    Activation Parameters (Ea, ΔH#, ΔS#, ΔG#)

    Activation parameters provide crucial insights into the transition state of a reaction's rate-determining step. These values are typically derived from studying the temperature dependence of the reaction rate constant (k) using the Arrhenius and Eyring equations.

    A comprehensive study of a reaction involving this compound would involve measuring reaction rates at various temperatures to calculate these parameters. The resulting values would help elucidate the reaction mechanism. For example, a significantly negative entropy of activation (ΔS‡) often suggests an associative mechanism where two or more species come together to form a more ordered transition state.

    Table 2: Significance of Activation Parameters

    Parameter Symbol Description
    Activation Energy Eₐ The minimum energy required to initiate the chemical reaction.
    Enthalpy of Activation ΔH‡ The change in heat content in going from reactants to the transition state.
    Entropy of Activation ΔS‡ The change in the degree of randomness in going from reactants to the transition state.

    This table provides definitions for the activation parameters. Their specific values for reactions of this compound would require dedicated experimental investigation.

    Spectroscopic Characterization and Structural Elucidation of 3 Bromo N,2 Dimethyl 6 Nitroaniline

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecular structure can be constructed.

    Proton NMR (¹H NMR) Analysis

    The ¹H NMR spectrum of 3-bromo-N,2-dimethyl-6-nitroaniline is expected to provide key information about the arrangement of protons on the aromatic ring and the methyl groups. The aromatic region would likely display two doublets, corresponding to the two vicinal aromatic protons. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, causing deshielding and a downfield shift of nearby protons. Conversely, the amino group (-NHCH₃) and the methyl group (-CH₃) are electron-donating, leading to upfield shifts. The bromine atom has a moderate deshielding effect.

    Given the substitution pattern, the proton at the C4 position is expected to be downfield due to the influence of the adjacent bromine and the para-nitro group. The proton at the C5 position would be influenced by the ortho-amino group and the meta-nitro group. The N-methyl and C2-methyl groups would appear as singlets in the upfield region of the spectrum. The integral of these signals would confirm the number of protons in each environment.

    Table 1: Predicted ¹H NMR Data for this compound

    Proton Predicted Chemical Shift (ppm) Multiplicity
    H-47.5 - 7.8d
    H-56.8 - 7.1d
    N-CH₃2.8 - 3.1s
    C2-CH₃2.2 - 2.5s
    NH4.5 - 5.5br s

    Note: Predicted values are based on the analysis of substituent effects and comparison with similar compounds. Actual experimental values may vary.

    Carbon-13 NMR (¹³C NMR) Analysis

    The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the attached substituents. The carbon atom attached to the nitro group (C6) is expected to be significantly downfield, as are the carbons attached to the bromine (C3) and the amino group (C1). The remaining aromatic carbons (C2, C4, C5) will have chemical shifts determined by the combined electronic effects of all substituents. The carbons of the N-methyl and C2-methyl groups will appear in the upfield region of the spectrum.

    Table 2: Predicted ¹³C NMR Data for this compound

    Carbon Predicted Chemical Shift (ppm)
    C1145 - 150
    C2125 - 130
    C3110 - 115
    C4128 - 133
    C5118 - 123
    C6140 - 145
    N-CH₃30 - 35
    C2-CH₃15 - 20

    Note: Predicted values are based on the analysis of substituent effects and comparison with similar compounds. Actual experimental values may vary.

    Nitrogen-15 NMR (¹⁵N NMR) Studies of Substituted Anilines

    Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide direct information about the nitrogen environments in a molecule. chemicalbook.com For this compound, two distinct signals would be expected: one for the nitro group (-NO₂) and one for the amino group (-NHCH₃).

    Studies on substituted anilines have shown that the chemical shift of the amino nitrogen is sensitive to the electronic nature of the substituents on the aromatic ring. nih.gov Electron-withdrawing groups generally cause a downfield shift of the amino nitrogen signal. The chemical shift of the nitro group nitrogen is typically found in a distinct region of the ¹⁵N NMR spectrum. The analysis of ¹⁵N chemical shifts can be aided by empirical equations derived from linear regression analysis of a large number of substituted anilines. nih.gov

    Application of Two-Dimensional NMR Techniques

    Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of ¹H and ¹³C NMR signals, especially in complex molecules. chemicalbook.com

    COSY (Correlation Spectroscopy): A homonuclear correlation experiment that would reveal the coupling between the two aromatic protons (H-4 and H-5), confirming their vicinal relationship. chemicalbook.com

    HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. chemicalbook.com It would be used to definitively assign the signals of C4/H-4 and C5/H-5, as well as the methyl carbons to their respective methyl proton signals.

    NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. thermofisher.com It could show through-space interactions between the N-methyl protons and the proton at C6 (if it were present) or the C2-methyl group, and between the C2-methyl group and the proton at C3 (if it were present), providing further structural confirmation.

    Vibrational Spectroscopy

    Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

    Fourier Transform Infrared (FT-IR) Spectroscopy

    The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C-H, C=C, NO₂, and C-Br functional groups. The N-H stretching vibration of the secondary amine would be expected in the range of 3300-3500 cm⁻¹. The aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

    Table 3: Predicted FT-IR Data for this compound

    Functional Group Predicted Vibrational Frequency (cm⁻¹) Intensity
    N-H Stretch3300 - 3500Medium
    Aromatic C-H Stretch3000 - 3100Medium
    Aliphatic C-H Stretch2850 - 2960Medium
    C=C Stretch (Aromatic)1450 - 1600Medium to Strong
    NO₂ Asymmetric Stretch1500 - 1550Strong
    NO₂ Symmetric Stretch1300 - 1360Strong
    C-N Stretch1250 - 1350Medium
    C-Br Stretch500 - 600Medium to Strong

    Note: Predicted values are based on general IR correlation tables and comparison with similar compounds. Actual experimental values may vary.

    Raman Spectroscopy

    Raman spectroscopy offers a detailed view of the vibrational modes of this compound, complementing infrared (IR) spectroscopy. The Raman spectrum is anticipated to be rich in information due to the molecule's low symmetry. Key vibrational modes expected to be prominent in the Raman spectrum include the stretching and deformation of the N-H bond, symmetric and asymmetric stretches of the nitro (NO₂) group, and various vibrations of the benzene (B151609) ring.

    The presence of both electron-donating (amino and methyl) and electron-withdrawing (nitro and bromo) groups on the aromatic ring influences the vibrational frequencies of the ring itself. The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum. The N-H stretching vibration of the secondary amine and the symmetric stretching of the NO₂ group are particularly noteworthy as their positions can be indicative of intra- and intermolecular interactions.

    A representative table of expected Raman active vibrational modes for this compound, based on data from similar substituted anilines, is presented below.

    Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
    N-H Stretch3400-3300Medium
    C-H Stretch (aromatic)3100-3000Strong
    C-H Stretch (methyl)2975-2850Medium-Strong
    NO₂ Asymmetric Stretch1550-1500Strong
    C=C Ring Stretch1600-1550Strong
    N-H Bending1550-1480Medium
    NO₂ Symmetric Stretch1360-1320Very Strong
    C-N Stretch (amine)1340-1250Medium
    C-N Stretch (nitro)880-840Medium
    C-Br Stretch700-500Strong

    Theoretical Vibrational Frequencies and Experimental Correlation

    Theoretical calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are invaluable for assigning the experimental vibrational frequencies observed in Raman and IR spectra. researchgate.netnih.gov For a molecule like this compound, with 19 atoms, a total of 3N-6 = 51 normal modes of vibration are expected. youtube.com

    A common practice involves scaling the calculated harmonic frequencies to correct for anharmonicity and the approximations inherent in the theoretical model, thereby improving the agreement with experimental data. researchgate.net Studies on related molecules, such as chloro-bromoanilines, have demonstrated that this combined theoretical and experimental approach allows for a more definitive assignment of the fundamental vibrational modes. aist.go.jp For instance, the calculated frequencies for N-H stretching and bending, C=C stretching, C-N stretching, and C-Br stretching in bromoaniline derivatives have shown good correlation with experimental values after appropriate scaling. researchgate.net

    The correlation between theoretical and experimental data not only validates the accuracy of the computational model but also provides a deeper understanding of the nature of the vibrational modes, including the extent of coupling between different vibrations.

    Ultraviolet-Visible (UV-Vis) Spectroscopy

    The UV-Vis absorption spectrum of this compound is primarily dictated by the electronic transitions within the substituted benzene ring. The molecule contains several chromophores and auxochromes that contribute to its absorption characteristics. The nitro group (-NO₂) and the benzene ring are the primary chromophores, while the amino (-NHCH₃) and methyl (-CH₃) groups act as auxochromes, and the bromo (-Br) group has a modest influence.

    The spectrum is expected to be dominated by π → π* transitions within the aromatic system, which are typically intense. The presence of the electron-donating amino group and the electron-withdrawing nitro group in a pseudo-"push-pull" arrangement leads to an intramolecular charge transfer (ICT) character in the lowest energy absorption band. researchgate.netpsu.edu This ICT transition, from the donor-substituted part of the molecule to the acceptor-substituted part, is responsible for the strong absorption in the near-UV and visible regions.

    The primary electronic transitions anticipated for this compound are:

    π → π transitions:* These are characteristic of the aromatic system and are intensified and shifted by the substituents.

    n → π transitions:* These are associated with the non-bonding electrons of the oxygen atoms in the nitro group and the nitrogen atom of the amino group. These transitions are typically of lower intensity compared to π → π* transitions. chemrxiv.org

    The combination of these groups is expected to result in a complex absorption profile with at least one strong absorption band at a relatively long wavelength, likely in the range of 350-450 nm, due to the ICT nature of the transition.

    The position and intensity of the absorption bands in the UV-Vis spectrum of this compound are expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov The intramolecular charge transfer (ICT) band is particularly susceptible to solvent effects. researchgate.net

    In nonpolar solvents, the molecule exists in a less polarized state. As the solvent polarity increases, the excited state, which possesses a larger dipole moment due to the charge transfer, is stabilized to a greater extent than the ground state. psu.edusciencepublishinggroup.com This differential stabilization leads to a decrease in the energy gap between the ground and excited states, resulting in a bathochromic (red) shift of the absorption maximum (λmax). chemrxiv.org

    The expected solvent effects on the ICT band of this compound are summarized below:

    SolventPolarityExpected Shift in λmax
    HexaneNonpolarHypsochromic (Blue-shifted)
    DichloromethanePolar AproticIntermediate
    AcetonitrilePolar AproticBathochromic (Red-shifted)
    Ethanol (B145695)Polar ProticBathochromic (Red-shifted)
    WaterHighly Polar ProticStrong Bathochromic (Red-shifted)

    The ability of protic solvents like ethanol and water to form hydrogen bonds with the nitro and amino groups can also contribute to the observed shifts. sciencepublishinggroup.com

    Mass Spectrometry (MS)

    High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with the molecular formula C₈H₉BrN₂O₂, the theoretical monoisotopic mass can be calculated with high precision.

    The molecular ion peak ([M]⁺) in the mass spectrum would be a doublet due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. The high-resolution measurement of these peaks allows for the unambiguous confirmation of the elemental formula.

    Calculated Monoisotopic Mass:

    C₈H₉⁷⁹BrN₂O₂: 243.9847 Da

    C₈H₉⁸¹BrN₂O₂: 245.9827 Da

    Liquid Chromatography-Mass Spectrometry (LC-MS)

    Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is instrumental in the identification and quantification of compounds in a mixture. For this compound, LC-MS provides essential data regarding its retention time and mass-to-charge ratio (m/z), which are fundamental for its unambiguous identification.

    Table 1: Predicted LC-MS Data for this compound

    ParameterPredicted ValueAdduct
    m/z 244.99202[M+H]⁺
    266.97396[M+Na]⁺
    262.01856[M+NH₄]⁺
    242.97746[M-H]⁻
    Predicted Collision Cross Section (CCS) (Ų) 144.1[M+H]⁺
    156.2[M+Na]⁺
    164.5[M+NH₄]⁺
    150.7[M-H]⁻

    Note: The data in this table is based on computational predictions for the isomeric compound 4-bromo-3,6-dimethyl-2-nitroaniline (B1447163) due to the absence of direct experimental data for this compound. uni.lu These values serve as an estimation for analytical method development.

    X-ray Crystallography for Solid-State Structure Determination

    As of the latest literature review, a specific crystal structure for this compound has not been deposited in major crystallographic databases. However, the analysis of closely related structures, such as substituted nitroanilines, allows for a theoretical understanding of the expected structural features.

    The molecular conformation of this compound is expected to be influenced by the steric and electronic effects of its substituents on the aniline (B41778) ring. The bulky bromine atom and the nitro group, along with the N,2-dimethyl groups, will likely dictate the planarity of the molecule and the rotational barriers around the C-N bonds. Intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, would play a significant role in the crystal packing.

    In the solid state, nitroaniline derivatives are known to form extensive hydrogen bonding networks. For this compound, the secondary amine proton (-NH) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group are potential hydrogen bond acceptors. These N-H···O interactions are a primary driving force in the formation of stable crystal lattices in similar molecules.

    Furthermore, the presence of a bromine atom introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site. In the case of this compound, this could manifest as Br···O or Br···N interactions with neighboring molecules, further stabilizing the crystal structure. Theoretical studies on similar dibromo-nitroaniline systems have shown that both hydrogen and halogen bonding play a crucial role in their solid-state architecture. researchgate.net

    Table 2: Predicted Crystallographic Parameters and Interaction Types for this compound (Hypothetical)

    ParameterExpected Feature
    Crystal System Monoclinic or Orthorhombic
    Space Group Centrosymmetric (e.g., P2₁/c)
    Intramolecular H-bond Possible between N-H and ortho-nitro group
    Intermolecular H-bond N-H···O (to nitro group of adjacent molecule)
    Halogen Bond Potential for Br···O or Br···N interactions
    Other Interactions π-π stacking of aromatic rings

    Note: The data in this table is hypothetical and based on the analysis of structurally related nitroaniline compounds, as direct experimental X-ray crystallographic data for this compound is not currently available.

    Computational and Theoretical Studies on 3 Bromo N,2 Dimethyl 6 Nitroaniline

    Anticipated Quantum Chemical Calculation Approaches

    In the event of a computational study on 3-bromo-N,2-dimethyl-6-nitroaniline, it would be expected that researchers would employ a variety of well-established quantum chemical methods to model its properties.

    Density Functional Theory (DFT) Approaches

    Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For a molecule like this compound, several functionals would be appropriate:

    B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is widely used for its robust performance across a range of organic molecules and would likely be a primary choice for geometry optimization and electronic structure calculations.

    mPW1PW91 (modified Perdew-Wang 1991): This functional is often chosen for systems where weak interactions are of interest.

    M06-2X: This high-nonlocality functional is particularly well-suited for main-group thermochemistry, kinetics, and non-covalent interactions.

    Ab Initio Methods

    Ab initio methods, which are based on first principles without empirical parameterization, would provide a higher level of theory for comparison. Methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) could be used for single-point energy calculations on DFT-optimized geometries to yield more accurate electronic energies.

    Semiempirical Molecular Orbital (AM1) Calculations

    Semiempirical methods like AM1 (Austin Model 1) offer a faster, albeit less accurate, means of calculation. These could be employed for preliminary conformational analysis or for studying very large systems, but would likely be supplemented by higher-level calculations for final reported data.

    Basis Set Selection

    The choice of basis set is crucial for the accuracy of quantum chemical calculations. For this compound, which contains a heavier element (bromine), appropriate basis sets would include:

    Pople-style basis sets: 6-31G(d,p) and the more extensive 6-311++G(d,p) are standard choices that include polarization and diffuse functions to accurately describe the electron distribution, particularly around the electronegative nitro and bromo groups.

    Dunning's correlation-consistent basis sets: For higher accuracy, basis sets like cc-pVDZ or aug-cc-pVTZ might be employed.

    Anticipated Electronic Structure Analysis

    A key component of any theoretical study would be the analysis of the molecule's electronic structure to understand its reactivity and spectroscopic properties.

    Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

    The energies and spatial distributions of the frontier molecular orbitals, HOMO and LUMO, are fundamental to understanding a molecule's electronic behavior.

    HOMO: The highest occupied molecular orbital represents the ability of the molecule to donate an electron. In a substituted aniline (B41778) like this, the HOMO would likely be localized on the aniline ring and the amino group.

    LUMO: The lowest unoccupied molecular orbital indicates the ability to accept an electron. For this molecule, the LUMO is expected to be centered on the electron-withdrawing nitro group.

    HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.

    Without specific research on this compound, the following table represents a hypothetical structure for presenting such data, which would be populated with values obtained from DFT calculations.

    Hypothetical Data Table for Frontier Orbitals of this compound

    ParameterEnergy (eV)
    HOMOValue not available
    LUMOValue not available
    HOMO-LUMO GapValue not available

    Molecular Electrostatic Potential (MEP) Maps

    The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack.

    In substituted nitroanilines, the MEP map typically reveals distinct regions of positive, negative, and neutral potential. The nitro group, being a strong electron-withdrawing group, creates a region of high positive potential (electron-deficient) around it, particularly on the nitrogen and oxygen atoms. Conversely, the amino group, an electron-donating group, and the aromatic ring generally exhibit negative potential (electron-rich). The bromine atom introduces further complexity due to its electronegativity and size.

    Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

    Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It partitions the complex molecular wavefunction into localized one-center (lone pair) and two-center (bond) orbitals, which correspond to the familiar Lewis structure representation. More importantly, NBO analysis quantifies the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors), a phenomenon known as hyperconjugation. These interactions stabilize the molecule, and their energies can be calculated using second-order perturbation theory.

    For this compound, NBO analysis would be critical in understanding the electronic interplay between the substituents and the aromatic ring. Key interactions would include:

    Donation from the nitrogen lone pair of the amino group to the antibonding π orbitals of the aromatic ring (n → π)**: This interaction is characteristic of aniline derivatives and contributes to the delocalization of electron density into the ring.

    Donation from the π orbitals of the aromatic ring to the antibonding π orbitals of the nitro group (π → π)**: This reflects the electron-withdrawing nature of the nitro group.

    Interactions involving the bromine atom : The lone pairs of the bromine atom can donate to antibonding orbitals, while the C-Br bond will also have specific donor-acceptor interactions.

    Table 1: Representative NBO Analysis Data for a Substituted Nitroaniline (Note: This is hypothetical data for illustrative purposes and not specific to this compound)

    Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
    LP (1) N π* (C-C) 5.8
    π (C-C) π* (N-O) 12.3

    Conformational Analysis and Potential Energy Surface (PES) Studies

    The presence of rotatable bonds, such as those connected to the N,N-dimethylamino and nitro groups, means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers for rotation between them. This is typically achieved by systematically rotating the dihedral angles of interest and calculating the energy at each step to generate a Potential Energy Surface (PES).

    For this compound, the key dihedral angles to consider would be those defining the orientation of the N,N-dimethylamino and nitro groups with respect to the benzene (B151609) ring. The steric hindrance between the ortho-substituents (the N,N-dimethylamino and nitro groups, and the bromine atom) will play a significant role in determining the preferred conformations. It is likely that the most stable conformer will adopt a geometry that minimizes these steric clashes, which may involve some out-of-plane twisting of the substituent groups.

    The PES scan also reveals the energy barriers for the rotation of the substituent groups. These rotational barriers provide insight into the flexibility of the molecule at different temperatures. High rotational barriers suggest that the molecule is locked in a specific conformation, while low barriers indicate free rotation. For this compound, the steric interactions between the bulky ortho groups are expected to lead to significant rotational barriers for both the N,N-dimethylamino and nitro groups.

    Reactivity Descriptors and Chemical Reactivity Indices

    Chemical reactivity indices, derived from conceptual DFT, are powerful tools for quantifying and predicting the reactivity of a molecule. These indices include global descriptors like chemical potential, hardness, and electrophilicity, as well as local descriptors that pinpoint the most reactive sites within a molecule.

    The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point r when the total number of electrons in the system changes. Condensed Fukui functions simplify this by condensing the values onto individual atomic sites. They are used to identify the most susceptible sites for nucleophilic, electrophilic, and radical attack.

    There are three main types of condensed Fukui functions:

    fk+ : for nucleophilic attack (attack by a species donating electrons)

    fk- : for electrophilic attack (attack by a species accepting electrons)

    fk0 : for radical attack

    By calculating these values for each atom (k) in this compound, one could predict the most likely sites for different types of reactions. For instance, atoms with a high fk+ value would be the preferred sites for nucleophilic attack, while those with a high fk- value would be favored for electrophilic attack.

    Table 2: Representative Condensed Fukui Function Data for a Substituted Nitroaniline (Note: This is hypothetical data for illustrative purposes and not specific to this compound)

    Atom fk+ fk-
    C1 0.05 0.12
    N (amino) 0.02 0.25
    C (nitro) 0.18 0.03

    Electrophilicity and Nucleophilicity Indices

    The electrophilicity and nucleophilicity of a molecule are fundamental to understanding its chemical reactivity. These properties are typically quantified using conceptual Density Functional Theory (DFT) parameters. For This compound , these indices would be calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    Key indices include:

    Electronegativity (χ): Represents the tendency of a molecule to attract electrons.

    Chemical Hardness (η): Measures the resistance to change in electron distribution.

    Global Electrophilicity Index (ω): Indicates the electrophilic power of a molecule.

    Global Nucleophilicity Index (N): Quantifies the nucleophilic character of a molecule.

    A data table for these properties would be structured as follows, pending experimental or computational data:

    ParameterSymbolFormulaValue (a.u.)
    HOMO EnergyE_HOMOTBD
    LUMO EnergyE_LUMOTBD
    Electronegativityχ-(E_HOMO + E_LUMO)/2TBD
    Chemical Hardnessη(E_LUMO - E_HOMO)TBD
    Global Electrophilicity Indexωχ² / (2η)TBD
    Global Nucleophilicity IndexNE_HOMO(Nu) - E_HOMO(TCE)TBD
    TBD: To Be Determined through future computational studies.

    Non-Covalent Interaction Analysis

    Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of a molecule.

    Hirshfeld Surface Analysis

    Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties like d_norm (normalized contact distance) onto the surface, one can identify regions of close contact, which correspond to intermolecular interactions. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of atomic contacts.

    For This compound , this analysis would reveal the nature and extent of interactions involving the bromine, nitro, and methyl groups, which are expected to play a significant role in the crystal packing.

    Reduced Density Gradient Non-Covalent Interaction (RDG NCI) Plots

    RDG NCI plots provide a graphical representation of non-covalent interactions in real space. These plots are based on the electron density and its gradient. Different types of interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, can be distinguished by the color and shape of the isosurfaces in the RDG NCI plot. Blue or green surfaces typically indicate attractive interactions, while red surfaces signify repulsive interactions.

    Solvation Effects and Environmental Influence on Molecular Properties

    The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are used to simulate these effects.

    Implicit Solvation Models (e.g., IEFPCM)

    Implicit solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is used to calculate the effect of the solvent on molecular properties like geometry, electronic structure, and reactivity.

    Explicit Solvation Models

    Explicit solvation models involve the inclusion of individual solvent molecules around the solute. This method provides a more detailed and accurate picture of solute-solvent interactions, including specific hydrogen bonding. However, it is computationally more demanding. A hybrid approach, combining an explicit description of the first solvation shell with an implicit model for the bulk solvent, is often employed.

    While detailed computational data for This compound is not currently available, the theoretical frameworks described above provide a clear roadmap for future research that will undoubtedly shed light on the rich chemistry of this compound.

    Applications in Advanced Organic Synthesis and Materials Science

    Role as a Key Intermediate in Complex Molecular Synthesis

    The utility of 3-bromo-N,2-dimethyl-6-nitroaniline as a building block stems from the distinct reactivity of its functional groups. The interplay between the electron-donating N-methylamino group and the electron-withdrawing nitro group, combined with the synthetically versatile bromine atom, allows for a range of chemical transformations.

    Substituted anilines are foundational materials for creating more elaborate aromatic structures. The presence of a bromine atom on the ring of this compound is particularly significant. Bromine is a versatile functional group that can be replaced through nucleophilic aromatic substitution reactions. The strong electron-withdrawing effect of the adjacent nitro group activates the bromine atom, facilitating its displacement by various nucleophiles.

    Furthermore, the bromine atom serves as a handle for carbon-carbon bond formation through metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This enables the attachment of diverse aryl, alkyl, or alkynyl groups, extending the aromatic system. The nitro group can be readily reduced to a primary amine, providing another reactive site for further functionalization, while the existing N-methylamino group can be diazotized to form a diazonium salt, a highly useful intermediate for introducing a wide array of other substituents. byjus.comdoubtnut.com This multi-functional nature allows chemists to use this compound as a scaffold to build complex, highly substituted aromatic compounds.

    Heterocyclic compounds are crucial in medicinal chemistry and materials science, and substituted anilines are common starting points for their synthesis. The structure of this compound is well-suited for constructing fused heterocyclic systems.

    For example, reduction of the nitro group to an amino group would yield a substituted benzene-1,2-diamine derivative. This diamine can then undergo condensation reactions with carboxylic acids, aldehydes, or ketones to form functionalized benzimidazoles or related heterocycles. Alternatively, the N-methylamino and bromo groups can be utilized in cyclization strategies. Following a coupling reaction at the bromine site to introduce a suitable side chain, an intramolecular cyclization could be triggered to form various nitrogen-containing heterocycles. The synthesis of fluorinated nitrogen heterocycles, for instance, has been achieved using 2-bromoaniline (B46623) derivatives as precursors for intramolecular reactions. ekb.eg Such synthetic routes allow for the programmed synthesis of complex heterocyclic structures that are central to drug discovery. researchgate.net

    Derivatives in Dye Chemistry (Structural Aspects)

    The chemistry of aniline (B41778) and its derivatives is historically linked to the development of synthetic dyes. The specific substituents on the this compound ring have a direct impact on the potential color and properties of dyes derived from it.

    Anilines are primary precursors for azo dyes, which constitute a large and important class of colored compounds. atbuftejoste.com.ng The core reaction for forming an azo dye is the conversion of an aromatic amine into a diazonium salt, which is then reacted with an electron-rich coupling component. byjus.com The resulting azo group (-N=N-) connects two aromatic rings and forms the basis of the chromophore—the part of the molecule responsible for absorbing light and thus producing color.

    In this compound, the N-methylamino group can be diazotized to produce the corresponding diazonium salt. The substituents on the aniline ring—bromo, methyl, and nitro groups—act as auxochromes or modifiers. These groups can influence the electronic properties of the entire molecule, thereby shifting the wavelength of maximum absorption (λmax) and altering the resulting color. For instance, the electron-withdrawing nitro group typically causes a bathochromic (red) shift in the absorption spectrum. atbuftejoste.com.ng The synthesis of azo dyes often begins with a nitroaniline derivative to achieve specific shades. unb.ca

    The synthesis of an azo dye is a two-step process: diazotization followed by coupling. youtube.com The first step involves treating the primary or secondary aromatic amine with a source of nitrous acid (typically generated from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures to form a diazonium salt. doubtnut.com In the case of this compound, the N-methylamino group would undergo this transformation.

    The second step is the azo coupling, an electrophilic aromatic substitution where the diazonium salt acts as the electrophile. It reacts with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline derivative. byjus.com The position of the coupling is directed by the activating groups on the coupling partner, usually occurring at the para position due to less steric hindrance. The stability and reactivity of the diazonium salt formed from this compound are influenced by its substituents. The electron-withdrawing nitro and bromo groups help to stabilize the diazonium salt, which is a crucial factor for a successful coupling reaction.

    Advanced Materials Research Applications (Structural Contribution)

    The unique molecular architecture of this compound suggests potential for its use as a building block in the development of advanced materials. Its contribution is rooted in the specific properties imparted by its combination of functional groups.

    The high content of nitrogen and the presence of an energetic nitro group make this compound and its derivatives of interest in the field of high-energy materials. The aromatic backbone provides thermal stability, while the nitro group contributes to the energetic density.

    Furthermore, this molecule can serve as a monomer or a precursor for functional polymers. The bromo-substituent is a key feature, enabling polymerization through various cross-coupling methodologies. This could lead to the synthesis of conjugated polymers with tailored electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics. The polarity and substitution pattern of the aniline ring would influence the intermolecular interactions and solid-state packing of the resulting materials, which are critical factors for their performance. While specific applications in materials are often realized through derivatives, the foundational structure of this compound provides the necessary chemical handles for incorporation into larger, functional material systems. bldpharm.com

    Data Tables

    Table 1: Chemical and Physical Properties of this compound

    PropertyValue
    CAS Number 1803600-39-6 bldpharm.comarctomsci.com
    Molecular Formula C₈H₉BrN₂O₂ bldpharm.com
    Molecular Weight 245.07 g/mol
    MDL Number MFCD28125118 bldpharm.comarctomsci.com
    SMILES Code O=N+[O-] bldpharm.com

    Precursors for Polymers and Resins with Specific Functionalities

    Substituted anilines are well-established precursors for a variety of polymers, including polyanilines, which are known for their conductive properties. rsc.org The N-methylation in this compound could influence the polymerization process, potentially leading to polymers with altered solubility and processing characteristics. acs.orgnih.gov The presence of the nitro and bromo groups offers sites for further functionalization, allowing for the creation of polymers with specific functionalities. For instance, the nitro group can be reduced to an amine, providing a reactive site for cross-linking or for the attachment of other chemical moieties. beilstein-journals.org This could lead to the development of resins with enhanced thermal stability or specific binding capabilities.

    The polymerization of aniline derivatives can be achieved through various methods, including chemical oxidation and electrochemical techniques. rsc.org The reactivity of the aniline nitrogen in this compound would be a key factor in these processes. While N-methylation can sometimes hinder polymerization due to steric effects, it can also lead to polymers with unique structural and electronic properties. acs.orgcapes.gov.br

    Table 1: Potential Polymerization Characteristics of this compound

    PropertyInfluence of Functional GroupsPotential Outcome
    Polymerizability The N-methyl group may affect the reaction mechanism and rate of polymerization. acs.orgcapes.gov.brFormation of soluble or processable conductive polymers.
    Functionality The bromo and nitro groups provide sites for post-polymerization modification. beilstein-journals.orgDevelopment of functional polymers for sensors or catalysts.
    Cross-linking The reducible nitro group can be converted to a reactive amine for creating polymer networks.Creation of robust resins with high thermal and chemical resistance.

    Design of Optoelectronic Materials (Nonlinear Optical Activity)

    The structure of this compound is indicative of a "push-pull" chromophore, a class of molecules known for their nonlinear optical (NLO) properties. nih.govnih.govrsc.orgslsp.chacs.org In this molecule, the N,2-dimethylaniline moiety acts as an electron donor, while the nitro group serves as a strong electron acceptor. This intramolecular charge transfer is a key requirement for second-order NLO activity. The bromine atom can further modulate the electronic properties of the molecule, potentially enhancing its NLO response. researchgate.netccsenet.org

    Materials with significant NLO properties are crucial for applications in optoelectronics, such as in optical switching and frequency conversion. nih.govresearchgate.net The specific substitution pattern of this compound, with its non-centrosymmetric design, is favorable for achieving a large second-order hyperpolarizability (β), a measure of a molecule's NLO efficiency. Theoretical and experimental studies on similar halogenated and nitro-substituted anilines have demonstrated their potential as NLO materials. researchgate.netccsenet.org

    Table 2: Predicted Optoelectronic Properties of this compound

    PropertyInfluencing FactorsPotential Application
    Nonlinear Optical Activity Push-pull system (N,2-dimethylaniline donor, nitro acceptor). nih.govnih.govrsc.orgslsp.chacs.orgSecond-harmonic generation, optical switching. nih.govresearchgate.net
    Hyperpolarizability (β) Asymmetric substitution pattern and intramolecular charge transfer.Development of high-performance electro-optic materials.
    Modulation of Properties The bromo substituent can fine-tune the electronic and optical characteristics. researchgate.netccsenet.orgTailoring of NLO response for specific device requirements.

    Structural Probes in Biological Research (Mechanistic Interaction Studies)

    The unique combination of functional groups in this compound also suggests its potential utility as a structural probe in biological research, particularly for studying molecular interactions and structure-activity relationships.

    Molecular Interactions with Biological Targets (e.g., Enzyme Inhibition Mechanisms based on Binding Affinity)

    Substituted anilines and nitroaromatic compounds are known to interact with various biological targets, including enzymes. nih.govresearchgate.netnih.gov The nitro group, being a strong electron-withdrawing group, can participate in crucial interactions within an enzyme's active site, potentially leading to inhibition. taylorandfrancis.com The bromo substituent can enhance binding affinity through halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug design.

    Structure-Activity Relationship Studies (focused on electronic/steric effects on reactivity)

    The steric hindrance introduced by the N-methyl and 2-methyl groups can significantly influence the molecule's reactivity and its ability to fit into a biological binding pocket. capes.gov.brrsc.orgyoutube.comdalalinstitute.comrsc.org The electronic effects of the nitro and bromo groups will also play a critical role in determining its reactivity and interaction with biological macromolecules. nih.govrsc.org QSAR studies with this compound and its derivatives could help in the rational design of more potent and selective bioactive molecules. cresset-group.com

    Table 3: Potential Biological Research Applications of this compound

    Research AreaKey Molecular FeaturesPotential Insights
    Enzyme Inhibition Nitro group, bromo group, substituted aniline core. nih.govresearchgate.netnih.govtaylorandfrancis.comUnderstanding of binding interactions and inhibition mechanisms. nih.govnih.gov
    Structure-Activity Relationships Systematic substitution pattern allowing for comparative studies.Elucidation of the role of steric and electronic effects on biological activity. capes.gov.brnih.govoup.comnih.govresearchgate.netrsc.orgyoutube.comdalalinstitute.comrsc.orgrsc.org
    Probe for Mechanistic Studies Unique combination of functional groups.Investigation of reaction mechanisms and molecular recognition processes. acs.org

    Future Research Directions and Unexplored Avenues for 3 Bromo N,2 Dimethyl 6 Nitroaniline

    Development of Greener Synthetic Routes

    Traditional synthetic routes to substituted anilines often involve multi-step processes that may utilize hazardous reagents and generate significant waste. Future research should prioritize the development of more environmentally benign and efficient synthetic pathways to 3-bromo-N,2-dimethyl-6-nitroaniline.

    A plausible synthetic approach could start from N,2-dimethyl-6-nitroaniline, which would then undergo electrophilic bromination. Key areas for green chemistry improvements include:

    Eco-friendly Brominating Agents: Replacing harsh and toxic brominating agents like liquid bromine with greener alternatives is a critical step. acsgcipr.orgdigitellinc.comresearchgate.net In-situ generation of bromine from bromide salts using oxidants like hydrogen peroxide or the use of solid N-bromosuccinimide (NBS) in more benign solvent systems could significantly reduce the environmental impact. wku.edu Research into using bromide-bromate salts in aqueous acidic media, which has been successful for other nitroanilines, presents a promising solvent-free approach.

    Catalytic Bromination: Investigating catalytic methods for the bromination step could enhance selectivity and reduce the need for stoichiometric reagents. Zeolites or other solid acid catalysts could offer regioselective bromination under milder conditions.

    Alternative Starting Materials: Exploring alternative synthetic strategies, such as the direct amination of a suitable brominated nitroaromatic precursor, could offer a more convergent and atom-economical route.

    A comparative table of potential greener bromination methods is presented below:

    Brominating Agent/SystemAdvantagesPotential Challenges for this compound Synthesis
    N-Bromosuccinimide (NBS) Solid, easier to handle than Br₂, high selectivity. wku.eduRequires a suitable solvent, potential for side reactions.
    H₂O₂/HBr In-situ generation of Br₂, water as a byproduct.Requires careful control of reaction conditions to avoid over-bromination.
    Bromide/Bromate in Acid Can be performed in aqueous media, potentially solvent-free.Optimization of pH and stoichiometry would be necessary.
    Ionic Liquids with CuBr₂ Potential for catalyst recycling and high selectivity. google.comCost and viscosity of ionic liquids can be a drawback.

    Exploration of Novel Catalytic Transformations

    The functional groups present in this compound make it a versatile substrate for a variety of catalytic transformations, opening doors to the synthesis of novel and potentially valuable derivatives.

    Reduction of the Nitro Group: The selective reduction of the nitro group to an amino group would yield a substituted phenylenediamine. This transformation is crucial for the synthesis of various biologically active compounds and materials. Future research could focus on developing highly selective and reusable catalysts, such as supported gold nanoparticles or copper ferrite (B1171679) nanoparticles, which have shown high efficiency in the reduction of other nitroanilines. guidechem.com

    Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination reactions. capes.gov.brnih.govnih.gov These reactions would allow for the introduction of a wide range of substituents, leading to a diverse library of derivatives for screening in various applications. The development of efficient catalyst systems for these transformations with the sterically hindered and electronically complex substrate would be a key research focus.

    C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring represents a highly atom-economical approach to creating new derivatives. Research into regioselective C-H activation catalyzed by transition metals could provide novel pathways to functionalized products that are difficult to access through traditional methods.

    Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

    To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, the application of advanced spectroscopic techniques for real-time monitoring is essential.

    In-situ FTIR and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products during a reaction. This data is invaluable for kinetic studies and for optimizing reaction conditions to maximize yield and minimize byproducts. For instance, monitoring the characteristic vibrational modes of the nitro and amino groups can provide direct insight into the progress of both the nitration and reduction steps.

    Process Analytical Technology (PAT): Integrating spectroscopic probes into a PAT framework would allow for continuous monitoring and control of the synthesis process, leading to improved consistency, quality, and safety.

    Advanced NMR Techniques: Two-dimensional NMR spectroscopy and other advanced NMR methods can be employed to fully characterize the structure of this compound and its derivatives, including the unambiguous assignment of all proton and carbon signals. nih.gov

    Integration with Machine Learning for Property Prediction and Synthesis Design

    Machine learning (ML) is rapidly emerging as a powerful tool in chemical research. For a relatively understudied compound like this compound, ML models can accelerate research and guide experimental efforts.

    Prediction of Physicochemical and Spectroscopic Properties: ML models can be trained on large datasets of known compounds to predict properties such as solubility, boiling point, and even NMR spectra for new molecules. nih.govfrontiersin.orgresearchgate.netresearchgate.netbris.ac.uk This can save significant time and resources by prioritizing the synthesis of compounds with desired characteristics. For example, predicting the ¹H and ¹³C NMR chemical shifts of this compound could aid in its identification and characterization.

    Synthesis Planning and Optimization: ML algorithms can be used to predict the outcomes of chemical reactions and even suggest optimal reaction conditions. acs.org By analyzing vast amounts of reaction data from the chemical literature, these models can identify promising synthetic routes and catalyst systems for the preparation of this compound and its derivatives.

    Virtual Screening: Once a library of virtual derivatives is generated through computational methods, ML models can be used to predict their potential biological activity or material properties, allowing researchers to focus their synthetic efforts on the most promising candidates.

    Deeper Computational Insight into Complex Reaction Pathways and Interactions

    Computational chemistry provides a powerful lens through which to understand the intricate details of chemical reactions and molecular interactions at the atomic level.

    Density Functional Theory (DFT) Calculations: DFT calculations can be used to model the electronic structure, geometry, and reactivity of this compound. This can provide insights into the regioselectivity of electrophilic substitution reactions, the stability of reaction intermediates, and the mechanism of catalytic transformations. For example, calculating the electron density on the aromatic ring can help predict the most likely site for bromination.

    Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with solvents and other molecules. This can be particularly useful for understanding its behavior in solution and for designing targeted interactions with biological macromolecules or materials.

    Reaction Mechanism Elucidation: Computational modeling can be employed to elucidate the detailed mechanisms of the synthetic and catalytic reactions involving this compound. By mapping out the potential energy surfaces of these reactions, researchers can identify transition states and intermediates, providing a deeper understanding of the factors that control reaction outcomes. wolfram.comrsc.orgmasterorganicchemistry.comyoutube.com

    The exploration of these future research directions will undoubtedly unlock the full potential of this compound, paving the way for new discoveries and applications in organic synthesis, materials science, and beyond.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.